

Spectroscopic Profile of 2-(4-Biphenyl)-2-propanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Biphenyl)-2-propanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(4-biphenyl)-2-propanol** (CAS No. 34352-74-4), a biphenyl derivative of interest in various research and development applications. Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) data in public databases, this guide presents a combination of reported mass spectrometry (MS) and infrared (IR) spectroscopy data, alongside predicted ^1H and ^{13}C NMR spectral data based on established spectroscopic principles and analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of **2-(4-biphenyl)-2-propanol** was conducted using electron ionization (EI), a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for **2-(4-Biphenyl)-2-propanol**

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
43	100	$[C_3H_7]^+$
152	60	$[C_{12}H_8]^+$
169	85	$[M - C_2H_5O]^+$
197	95	$[M - CH_3]^+$
212	40	$[M]^+$ (Molecular Ion)

Data sourced from NIST WebBook.[\[1\]](#)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of **2-(4-biphenyl)-2-propanol** is introduced into the ion source of the mass spectrometer, typically after volatilization by heating.[\[2\]](#) Inside the source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ($[M]^+$).[\[3\]](#)[\[4\]](#)[\[5\]](#) This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[\[3\]](#)[\[4\]](#)[\[5\]](#) These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-(4-biphenyl)-2-propanol** provides key information about the functional groups present in the molecule. The data presented here was obtained from the gas-phase spectrum.

Table 2: Infrared (IR) Spectroscopy Data for **2-(4-Biphenyl)-2-propanol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600	Sharp, Medium	O-H stretch (free hydroxyl)
3100-3000	Medium	C-H stretch (aromatic)
2980-2940	Strong	C-H stretch (aliphatic, -CH ₃)
1600-1475	Medium-Weak	C=C stretch (aromatic ring)
~1375	Medium	C-H bend (-CH ₃)
1300-1000	Strong	C-O stretch (tertiary alcohol)
860-680	Strong	C-H out-of-plane bend (aromatic)

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.^[6]

Experimental Protocol: Solid-State Infrared (IR) Spectroscopy

For a solid sample like **2-(4-biphenyl)-2-propanol**, a common method for obtaining an IR spectrum is the thin solid film technique.^[7] A small amount of the solid is dissolved in a volatile solvent, such as methylene chloride.^[7] A drop of this solution is then placed onto a salt plate (e.g., NaCl or KBr).^[1] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.^[7] The plate is then placed in the sample holder of an FT-IR spectrometer, and a beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs the radiation, resulting in the infrared spectrum. Alternatively, a Nujol mull or a KBr pellet can be prepared.^{[1][8][9]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental NMR data for **2-(4-biphenyl)-2-propanol** is not readily available in public spectral databases. The following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectral data of analogous compounds, including biphenyl and 2-phenyl-2-propanol, and established principles of NMR spectroscopy, such as the effect of substituent groups on aromatic chemical shifts.

Predicted ^1H NMR Spectrum

Table 3: Predicted ^1H NMR Data for **2-(4-Biphenyl)-2-propanol**

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~1.6	Singlet	6H	2 x -CH ₃	The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The chemical shift is typical for methyl groups attached to a carbon bearing an oxygen.
~2.2	Singlet	1H	-OH	The hydroxyl proton is a singlet and its chemical shift can vary depending on solvent and concentration.
~7.3-7.6	Multiplet	9H	Aromatic Protons	The nine aromatic protons of the biphenyl group will appear as a complex multiplet in the aromatic region. Protons on the phenyl ring attached to the propanol group will be slightly

shifted compared to those on the terminal phenyl ring due to the influence of the alkyl-hydroxyl substituent.^[10]
^[11]

Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data for **2-(4-Biphenyl)-2-propanol**

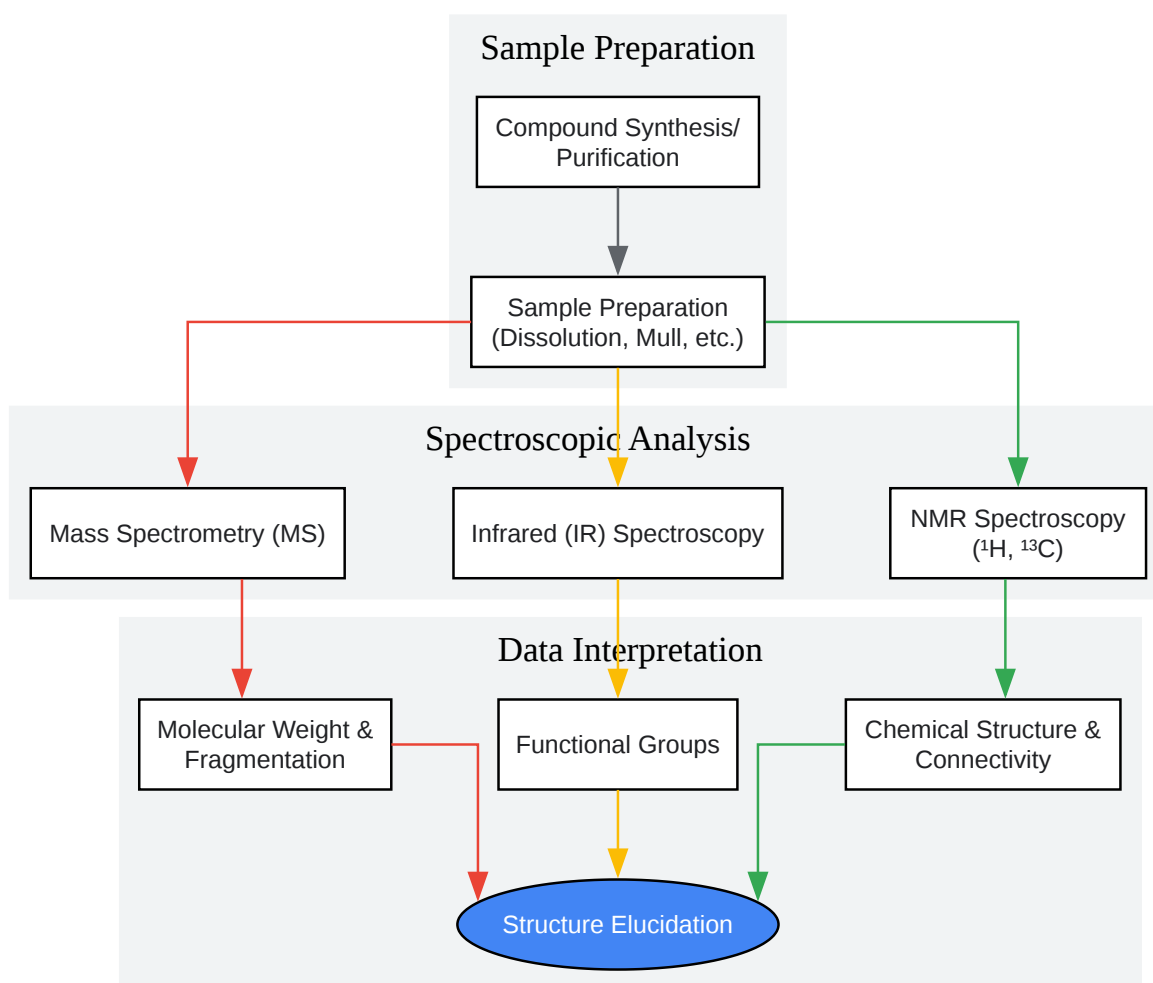
Predicted Chemical Shift (δ, ppm)	Assignment	Rationale
~32	-CH ₃	The chemical shift for the two equivalent methyl carbons.
~73	C-OH	The quaternary carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~127-129	Aromatic CH	Chemical shifts for the protonated carbons of the biphenyl rings.
~140-148	Aromatic Quaternary C	The quaternary carbons of the biphenyl system, including the carbon attached to the other phenyl ring and the carbon attached to the propanol substituent.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of **2-(4-biphenyl)-2-propanol** (typically 5-20 mg) would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.^[12] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The tube is placed in the NMR spectrometer. For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the spectrum.^[13] For ^{13}C NMR, a similar process is followed, often with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.^{[13][14]}

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-(4-biphenyl)-2-propanol**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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